molecular formula C8H7ClO3 B024855 Methyl 2-chloro-4-hydroxybenzoate CAS No. 104253-44-3

Methyl 2-chloro-4-hydroxybenzoate

Cat. No. B024855
M. Wt: 186.59 g/mol
InChI Key: BJZFMXJQJZUATE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 2-chloro-4-hydroxybenzoate and its derivatives involves various chemical reactions, including bromination, hydrolysis, cyanidation, and esterification. For example, the synthesis of Methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene demonstrates a multi-step process that includes bromination and hydrolysis, resulting in a product with high purity (99.8%) and an overall yield of about 47% (Chen Bing-he, 2008).

Molecular Structure Analysis

The molecular structure of methyl 2-chloro-4-hydroxybenzoate has been explored through various analyses, including X-ray crystallography and computational methods. Studies reveal that the compound forms a 3D framework via extensive intermolecular hydrogen bonding, as determined by single-crystal X-ray structure analysis and Hirshfeld surface analysis (Abeer A. Sharfalddin et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of methyl 2-chloro-4-hydroxybenzoate involves its participation in various reactions, such as the dehalogenation of 4-chlorobenzoate to form 4-hydroxybenzoate, demonstrating the compound's ability to undergo chemical transformations without the involvement of molecular oxygen (R. Müller et al., 1984).

Physical Properties Analysis

The physical properties of methyl 2-chloro-4-hydroxybenzoate, such as melting points and crystalline forms, have been investigated. The compound exhibits polymorphism, as evidenced by the discovery of different polymorphic forms, each with distinct melting points and crystal structures, underscoring the compound's complex physical nature (T. Gelbrich et al., 2013).

Chemical Properties Analysis

The chemical properties, including the compound's reactivity and interaction with other chemical species, are crucial for understanding its applications. For instance, the esterification process of 2,4-dihydroxybenzoic acid to synthesize derivatives shows the compound's potential for chemical modification and application in various fields (L. G. Derkach et al., 2014).

Scientific Research Applications

  • Anti-microbial properties : Methyl paraben exhibits anti-microbial properties due to its 3D framework and extensive hydrogen bonding. These properties make it effective as a preservative in cosmetics, personal-care products, and food (Sharfalddin et al., 2020).

  • Neurological effects : Research indicates that Methyl hydroxybenzoate and its sodium derivative have no significant effect on nerve conduction in various nerves (Nathan & Sears, 1961).

  • Role as a sex pheromone : In dogs, Methyl p-hydroxybenzoate acts as a sex pheromone, arousing sexual behavior in male dogs when present in female dogs' vaginal secretions (Goodwin, Gooding, & Regnier, 1979).

  • Preparation of antibiotic analogues : Methyl 3-amino-5-hydroxybenzoate is used in synthesizing chlorinated analogues of 3-amino-5-hydroxybenzoic acid, important for understanding and creating antibiotics (Becker, 1984).

  • Quality control in food and cosmetics : A developed microemulsion electrokinetic chromatography method uses Methyl 4-hydroxybenzoate for determining preservatives and their impurities in foods, cosmetics, and pharmaceuticals (Mahuzier, Altria, & Clark, 2001).

  • Inhibition of iodide organification : Methylparaben inhibits iodide organification in thyroid cells, impacting thyroid function without altering iodide uptake or cyclic AMP generation (Rousset, 1981).

  • Stability of drugs in solution : Studies show that the alkaline hydrolysis of Methyl 4-hydroxybenzoate esters accelerates in the frozen state, affecting the stability of drugs stored in solution (Shija, Sunderland, & Mcdonald, 1992).

  • Radiosensitization in microbial research : Methyl paraben sensitizes anoxic Staphylococcus aureus to gamma-radiation, increasing its sensitivity for research purposes (Jacobs & Sade, 1984).

  • Electrochemical sensing : It is used in molecularly imprinted polymer-modified electrode sensors for detecting Methyl paraben in pharmaceuticals and personal care products, demonstrating high selectivity and sensitivity (Soysal, 2021).

  • Photodecomposition studies : Ultraviolet irradiation of chlorobenzoic acids produces hydroxybenzoic acids and benzoic acid, with Methyl 2-chloro-4-hydroxybenzoate serving as a study compound (Crosby & Leitis, 1969).

Safety And Hazards

The safety information for Methyl 2-chloro-4-hydroxybenzoate includes hazard statements such as H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .

Future Directions

While specific future directions for Methyl 2-chloro-4-hydroxybenzoate are not mentioned in the search results, related compounds like Methylparaben are commonly used as an antimicrobial preservative in foods, drugs, and cosmetics . This suggests potential future applications in these areas for Methyl 2-chloro-4-hydroxybenzoate.

properties

IUPAC Name

methyl 2-chloro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZFMXJQJZUATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00542278
Record name Methyl 2-chloro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-4-hydroxybenzoate

CAS RN

104253-44-3
Record name Methyl 2-chloro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-hydroxy-benzoic acid methyl ester
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2-chloro-4-hydroxy-benzoic acid (3.70 g, 21.4 mmol)) in methanol (50 ml) was treated with thionyl chloride (2.4 ml, 32 mmol) dropwise and stirred for 24 hours and the solvents were removed in vacuo. The residue was dissolved in ethyl acetate and washed with sat. sodium hydrogen carbonate, dried and solvents were removed in vacuo. The residue was purified by column chromatography on silica gel (eluant with 30% EtOAc:70% cyclohexane) to yield the desired product as a yellow solid, 3.68 g, 92%.
Quantity
3.7 g
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reactant
Reaction Step One
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2.4 mL
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reactant
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50 mL
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reactant
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Synthesis routes and methods II

Procedure details

To a solution 2-chloro-4-hydroxybenzoic acid in anhydrous methanol was added thionyl chloride (1.5 eq). After stirring the solution at room temperature for 16 hours, the solvent was evaporated. The residue was taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate, water, brine, and dried over MgSO4 and concentrated in vacuo to give methyl 2-chloro-4-hydroxybenzoate.
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Synthesis routes and methods III

Procedure details

Compound of example 162 (7.9 g, 42.5 mmol) suspended in 10% aqueous H2SO4 (80 mL) was reacted with NaNO2 (3.5 g, 52.1 mmol in 35 mL water) as described in example 174. It was treated with a solution of CuSO4.5H2O (128 g, 513 mmol) and Cu2O (5.5 g, 38.4 mmol) in water (800 mL) as described in the same procedure to obtain the title compound.
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
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reactant
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[Compound]
Name
CuSO4.5H2O
Quantity
128 g
Type
reactant
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[Compound]
Name
Cu2O
Quantity
5.5 g
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reactant
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800 mL
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solvent
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Quantity
80 mL
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solvent
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Synthesis routes and methods IV

Procedure details

1.9 g of 2-chloro-4-hydroxybenzoic acid was dissolved in 20 ml dimethylformamide, and 1.8 g of methyl iodide and 1.2 g of potassium bicarbonate were added, and the mixture was stirred at room temperature for 3 hours. The reaction solution was diluted with water and then extracted with ethyl acetate. The organic layer was successively washed with 1N hydrochloric acid and brine, dried over anhydrous magnesium sulfate and the solvent was evaporated. The residue was subjected to silica gel column chromatography, and from fractions eluted with hexane-ethyl acetate (3:1), 1.7 g of methyl 2-chloro-4-hydroxybenzoate was obtained.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
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solvent
Reaction Step One
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1.8 g
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reactant
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1.2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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